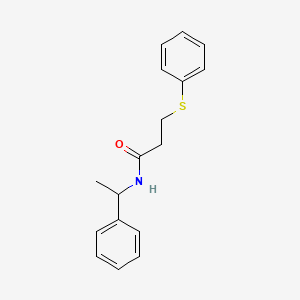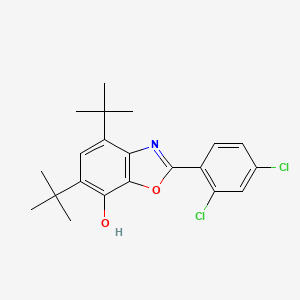![molecular formula C20H22N2O4S B4971768 2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4971768.png)
2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, also known as TGI-145, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. TGI-145 was first synthesized in 2008 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline works by inhibiting the activity of several important enzymes involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of tubulin, a protein that is essential for the formation of the microtubules that make up the cell's cytoskeleton. By inhibiting tubulin activity, 2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline disrupts the cell's ability to divide and grow.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of several key enzymes involved in inflammation and immune system function. 2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline as a research tool is its specificity for tubulin, which makes it a useful tool for studying the role of microtubules in cell division and growth. However, one limitation of 2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is its relatively low potency compared to other tubulin inhibitors, which may make it less effective in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of more potent and selective inhibitors of tubulin, which could have greater therapeutic potential in the treatment of cancer. Another area of interest is the study of 2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline's effects on other cellular processes, such as inflammation and immune system function. Finally, there is potential for the development of new drug delivery methods for 2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, which could improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves a multistep process that includes the reaction of 4-nitrobenzenesulfonyl chloride with morpholine to form the corresponding sulfonamide. This intermediate is then reacted with 3-aminobenzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been shown to have potential as a therapeutic agent in the treatment of cancer. Specifically, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation.
Propiedades
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(21-10-12-26-13-11-21)17-6-3-7-19(14-17)27(24,25)22-9-8-16-4-1-2-5-18(16)15-22/h1-7,14H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEDSVXDOJRWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B4971688.png)
![ethyl 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4971706.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4971719.png)
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)
![8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline](/img/structure/B4971738.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B4971759.png)



![N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4971775.png)
![2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4971781.png)
![[1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol](/img/structure/B4971794.png)